molecular formula C14H19N5O2 B2361787 N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1448072-18-1

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2361787
CAS No.: 1448072-18-1
M. Wt: 289.339
InChI Key: FUCCCAZBCRBTAV-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties

Scientific Research Applications

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-methylpyrazole-5-carboxamide
  • 5-Amino-3-cyclopropyl-1-methylpyrazole
  • 3-Methoxy-1-methylpyrazole-4-carboxamide

Uniqueness

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-18-8-11(14(17-18)21-3)13(20)15-7-10-6-12(9-4-5-9)19(2)16-10/h6,8-9H,4-5,7H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCCCAZBCRBTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C(=C2)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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